Hydroxy Naphthol Blue Sodium Salt
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Overview
Description
Hydroxy Naphthol Blue Sodium Salt is a chemical compound belonging to the class of azo dyes. It is commonly used as a pH indicator and exists as small blue crystals. The compound is suitable for the quantification of metal leaching in metal affinity chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Naphthol Blue Sodium Salt is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-hydroxy-1-naphthaldehyde with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 1-naphthol-4-sulfonic acid to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and dried to obtain the final product in the form of blue crystals .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Naphthol Blue Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to form reduced azo compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Electrophilic reagents like sulfuric acid and nitric acid are commonly used.
Major Products Formed:
Oxidation: Oxidized azo compounds.
Reduction: Reduced azo compounds.
Substitution: Substituted azo compounds.
Scientific Research Applications
Hydroxy Naphthol Blue Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in metal affinity chromatography for the quantification of metal leaching.
Biology: Employed in diagnostic assays and histology for staining purposes.
Medicine: Utilized in hematology for various diagnostic tests.
Industry: Applied in the manufacturing of dyes and pigments.
Mechanism of Action
The mechanism of action of Hydroxy Naphthol Blue Sodium Salt involves its ability to change color in response to pH changes. The compound undergoes a structural change in the presence of calcium ions and disodium ethylenediaminetetraacetic acid (EDTA), resulting in a color change from blue to reddish pink or deep blue . This property makes it useful as a pH indicator and in metal affinity chromatography.
Comparison with Similar Compounds
- 1-(2-Hydroxy-4-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid trisodium salt
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)naphthalene-2,7-disulfonic acid trisodium salt
Comparison: Hydroxy Naphthol Blue Sodium Salt is unique due to its specific pH range for color change (12-13) and its suitability for quantifying metal leaching in metal affinity chromatography. Similar compounds may have different pH ranges and applications, but this compound is particularly valued for its distinct color change properties and high sensitivity in detecting metal ions .
Properties
Molecular Formula |
C20H11N2Na3O11S3 |
---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
AUIINJJXRXMPGT-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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